3-(1,2-Oxazol-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2-Oxazol-4-yl)propanal is a chemical compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
The primary targets of the compound 3-(1,2-Oxazol-4-yl)propanal are amine oxidase copper containing 3, transient receptor potential ankyrin 1 and vanilloid 1 (TRPV1) receptors . These targets play a crucial role in various biological processes, including pain perception and thermoregulation .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition alters the normal functioning of these targets, leading to changes in the biological processes they are involved in .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. By inhibiting its targets, the compound can alter various biological processes, potentially leading to observable effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Oxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific substitution pattern in the oxazole derivatives .
Cellular Effects
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Oxazol-4-yl)propanal typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an α,β-unsaturated aldehyde with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Oxazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-(1,2-Oxazol-4-yl)propanoic acid.
Reduction: 3-(1,2-Oxazol-4-yl)propanol.
Substitution: Depending on the substituents, various substituted oxazole derivatives.
Scientific Research Applications
3-(1,2-Oxazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-(1,2-Oxazol-4-yl)propanol: The reduced form of 3-(1,2-Oxazol-4-yl)propanal.
3-(1,2-Oxazol-4-yl)propanoic acid: The oxidized form of this compound.
Other oxazole derivatives: Compounds with similar structures but different substituents on the oxazole ring.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-(1,2-oxazol-4-yl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-3-1-2-6-4-7-9-5-6/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLRSSNEEAZVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CCC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.